molecular formula C8H9FO2 B2428009 1-(2-Hydroxy-5-fluorophenyl)ethanol CAS No. 850793-83-8

1-(2-Hydroxy-5-fluorophenyl)ethanol

Cat. No. B2428009
CAS RN: 850793-83-8
M. Wt: 156.156
InChI Key: GVMSCKDTKBWDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Hydroxy-5-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H9FO2 . It is also known as 2-ethanoyl-4-fluorophenol or 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone . This compound is an important intermediate in the synthesis of multiple beta-blockers .


Synthesis Analysis

The synthesis of “1-(2-Hydroxy-5-fluorophenyl)ethanol” involves performing double esterification on amino groups and phenolic hydroxy in one step by taking amino-phenol as a raw material. This is followed by Fries rearrangement under the condition of aluminum chloride/sodium chloride .


Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxy-5-fluorophenyl)ethanol” consists of 8 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecular weight of this compound is 156.15 .

Scientific Research Applications

Biocatalytic Synthesis of Chiral Alcohols

This compound can be used in the biocatalytic synthesis of chiral alcohols . Chirality is a key factor in the safety and efficacy of many drug products, and the production of single enantiomers of drug intermediates has become increasingly important in the pharmaceutical industry . Biocatalytic processes are often highly enantioselective and regioselective, and can be carried out under mild conditions .

Development of Pharmaceuticals

“1-(2-Hydroxy-5-fluorophenyl)ethanol” can be used in the development of pharmaceuticals . Enzymes derived from microorganisms have enormous potential for the transformation of synthetic chemicals with high chemo-, regio-, and enantioselectivities .

Enzymatic Preparation of Chiral Alcohols

This compound can be used in the enzymatic preparation of chiral alcohols . Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD(P)H to the carbonyl carbon of an aldehyde or ketone substrate .

Synthesis of Brivanib

“®-1-[4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy]-propan-2-ol (®-MPO)” is an important precursor for the synthesis of brivanib . This compound can be used in the reduction of 1-[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methyl-pyrrolo[2,1-f][1,2,4]triazin-6-yloxy .

Safety Data Sheet Information

The safety data sheet of “1-(2-Hydroxy-5-fluorophenyl)ethanol” suggests that it should be handled with care, and in case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .

Biological Potential of Indole Derivatives

This compound, being an indole derivative, may have potential biological applications . Various bioactive aromatic compounds containing the indole nucleus have shown clinical and biological applications .

Safety and Hazards

When handling “1-(2-Hydroxy-5-fluorophenyl)ethanol”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-fluoro-2-(1-hydroxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMSCKDTKBWDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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